4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid
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Overview
Description
“4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid” is a chemical compound with the CAS Number: 1041536-98-4 . It has a molecular weight of 280.68 . The IUPAC name for this compound is 4-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid .
Molecular Structure Analysis
The InChI code for “4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid” is 1S/C14H10ClFO3/c15-13-7-11(16)4-1-10(13)8-19-12-5-2-9(3-6-12)14(17)18/h1-7H,8H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of complex organic molecules often involves multi-step chemical reactions to introduce various functional groups or to build the molecular backbone. For example, the synthesis of 3-Chloro-4-fluorobenzoylthiourea, which shares structural motifs with the compound of interest, involves reactions starting from 3-chloro-4-fluorobenzoic acid through chlorination and acylation processes. Such methods highlight the versatility and complexity of synthesizing fluorinated and chlorinated organic compounds (Liu Chang-chun, 2006).
Chemical Reactivity and Applications
Fluorinated and chlorinated compounds are known for their unique chemical properties, such as increased stability and lipophilicity, which can be advantageous in developing materials with specific desired properties. For instance, modifications of poly(3,4-ethylenedioxythiophene) with halobenzoic acids significantly enhance its conductivity, demonstrating the impact of such chemical modifications on material properties (Tan et al., 2016).
Potential Applications in Drug Discovery and Material Science
Drug Discovery
Fluorinated and chlorinated benzyl compounds often serve as key intermediates in the synthesis of pharmaceuticals. The introduction of fluorine or chlorine atoms can profoundly affect the biological activity of compounds, making them valuable in designing new drugs with improved efficacy and pharmacokinetic profiles. For example, certain fluorine-containing thiadiazolotriazinones exhibit promising antibacterial activities, underscoring the potential of halogenated compounds in antimicrobial drug discovery (Holla et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO4/c1-20-14-6-9(15(18)19)3-5-13(14)21-8-10-2-4-11(17)7-12(10)16/h2-7H,8H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONHDCGYFVAOMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid |
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